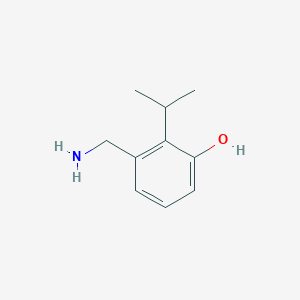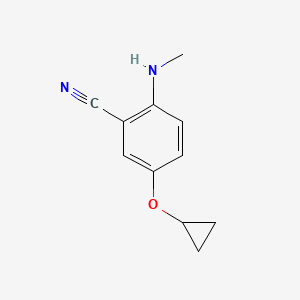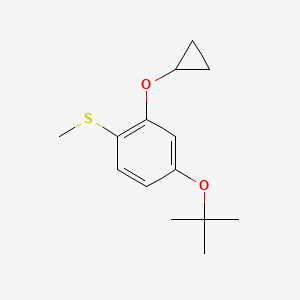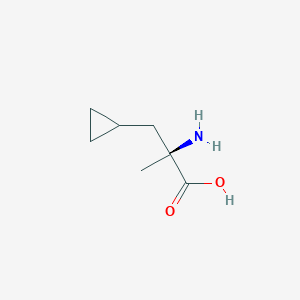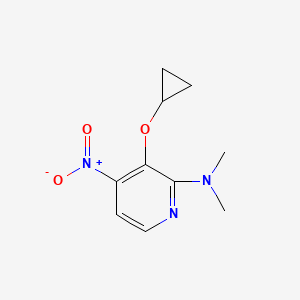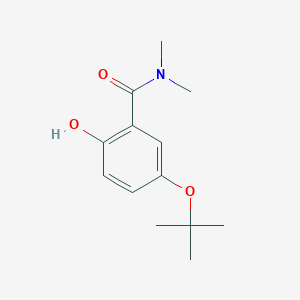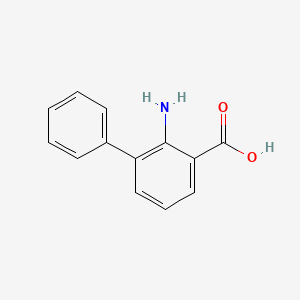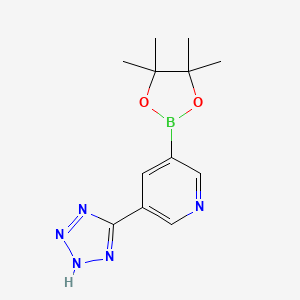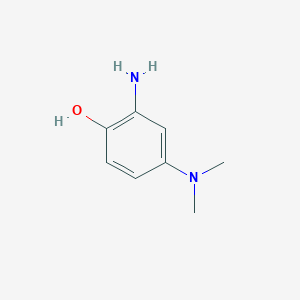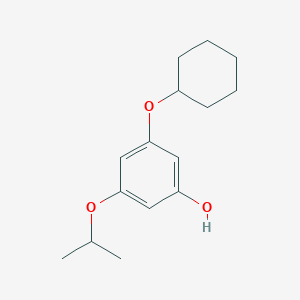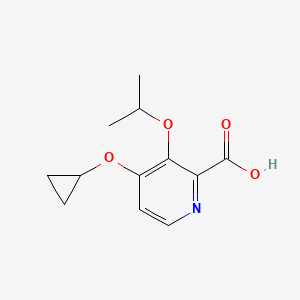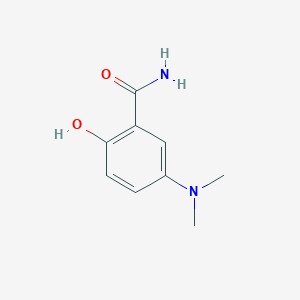
5-(Dimethylamino)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group and a hydroxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-hydroxybenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Amidation: The carboxylic acid group of 2-hydroxybenzoic acid is converted to an amide group using dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylamino)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 5-(Dimethylamino)-2-hydroxybenzaldehyde.
Reduction: 5-(Dimethylamino)-2-hydroxybenzylamine.
Substitution: Various substituted benzamides depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
5-(Dimethylamino)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)-2-hydroxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and various receptors in the central nervous system.
Pathways Involved: Inhibition of COX enzymes leading to reduced production of prostaglandins, which are mediators of inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
5-(Dimethylamino)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group.
5-(Dimethylamino)-2-chlorobenzamide: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
5-(Dimethylamino)-2-hydroxybenzamide is unique due to the presence of both a dimethylamino group and a hydroxy group, which confer distinct chemical reactivity and biological activity. The hydroxy group allows for additional hydrogen bonding interactions, enhancing its potential as a biochemical probe and therapeutic agent.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
5-(dimethylamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)6-3-4-8(12)7(5-6)9(10)13/h3-5,12H,1-2H3,(H2,10,13) |
Clave InChI |
LXHHKGSUGILQEG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


